N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide
Description
Properties
CAS No. |
648899-34-7 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[5-[(2-methylphenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C19H18N2O3S/c1-13-7-3-4-10-17(13)21-25(23,24)19-12-6-8-15-16(19)9-5-11-18(15)20-14(2)22/h3-12,21H,1-2H3,(H,20,22) |
InChI Key |
WEMBPMLZCGBQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C |
Origin of Product |
United States |
Biological Activity
N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 342.41 g/mol. The compound features a naphthalene core substituted with a sulfamoyl group and an acetamide moiety, which are critical for its biological activity.
- Antimicrobial Activity : Compounds containing sulfonamide groups, such as this compound, are known to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria.
- Antidiabetic Effects : The sulfonamide group may also influence glucose metabolism, suggesting potential applications in diabetes management. Research indicates that similar compounds can inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate digestion.
Antimicrobial Studies
A study assessing the antimicrobial activity of various sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibition against common pathogens, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicated that the presence of the naphthalene ring enhances antimicrobial potency due to increased lipophilicity and better membrane penetration .
Antidiabetic Properties
In vitro studies have demonstrated that this compound can inhibit α-amylase with an IC50 value comparable to established antidiabetic drugs. This suggests a potential role in managing postprandial hyperglycemia .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Chloro-N-(4-chlorophenyl)-N-(naphthalen-1-yl)acetamide | Structure | Exhibits antimicrobial activity; lacks sulfonamide group |
| N-(4-Methylphenyl)-N-(naphthalen-1-yl)acetamide | Structure | Studied for anti-inflammatory properties; no sulfonamide |
| 2-(2,4-Dichlorophenyl)-N-[3-sulfamoylphenyl]acetamide | Structure | Evaluated for antidiabetic effects; similar sulfonamide characteristics |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity comparable to traditional antibiotics .
Case Study 2: Diabetes Management
A recent study explored the effects of this compound on diabetic rats. Treatment with this compound resulted in a significant reduction in blood glucose levels after two weeks of administration, supporting its potential as an antidiabetic agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The following table summarizes key structural differences between the target compound and related analogs:
Key Observations :
- The target compound’s naphthalene core distinguishes it from furan- or pyrimidine-based analogs (e.g., -8).
- The sulfamoyl group at the 5-position is a rare feature shared only with the methylsulfonyl-containing compound in , which may enhance hydrogen-bonding interactions in biological systems .
Enzyme Inhibition Potential
- MAO-B and AChE/BChE Inhibitors: highlights acetamide derivatives with pyrazoloquinoxaline and triazole-benzothiazole scaffolds showing inhibitory activity against monoamine oxidases (MAOs) and cholinesterases (AChE/BChE). For example, a pyrazoloquinoxaline analog exhibited an IC₅₀ of 0.028 mM against MAO-A . The target compound’s sulfamoyl group may confer similar or enhanced selectivity for MAO isoforms due to its hydrogen-bonding capacity.
- The methylsulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide may facilitate interactions with enzyme active sites, suggesting the target’s sulfamoyl group could play a comparable role .
Antibacterial Activity
- reports naphtho[2,1-b]furan derivatives with nitro and hydrazine substituents exhibiting antibacterial properties. The absence of a nitro group in the target compound may reduce cytotoxicity while retaining activity through the sulfamoyl moiety, a known pharmacophore in sulfa drugs .
Physicochemical Properties
Preparation Methods
Synthesis Route
The most common synthetic route for N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide involves the following steps:
Step 1: Formation of Sulfamoyl Intermediate
- React 2-methylbenzenesulfonamide with 1-naphthylamine under acidic conditions (e.g., using sulfuric acid as a catalyst). This reaction forms the sulfamoyl intermediate.
Step 2: Acetylation
- The sulfamoyl intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group at the appropriate position on the naphthalene core.
Reaction Conditions
The reaction conditions play a crucial role in determining the yield and purity of the final product. Here are some typical conditions:
Solvents: Common solvents include methanol, ethanol, or dichloromethane.
Temperature: Reactions are often conducted at elevated temperatures (e.g., reflux conditions) to enhance reaction rates and yields.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are frequently used to facilitate the formation of the sulfamoyl bond.
Types of Reactions
This compound can undergo various chemical transformations:
Oxidation: The compound can be oxidized using agents like potassium permanganate, yielding sulfonic acids.
Reduction: Reduction reactions may utilize sodium borohydride to convert the sulfonamide into amines.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral conditions |
| Reduction | Sodium borohydride | Methanol or ethanol solvent |
| Substitution | Nucleophiles (amines, thiols) | Basic conditions (e.g., NaOH) |
In an industrial context, large-scale production of this compound may involve:
Continuous Flow Systems: These systems allow for optimized reaction conditions and improved yields by maintaining precise control over temperature, pressure, and reactant flow rates.
Automated Monitoring: The use of automated systems for real-time monitoring ensures consistency in product quality and adherence to safety protocols.
This compound has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its structural similarity to known sulfonamide antibiotics.
Biological Studies: Explored for its effects on glucose metabolism, indicating potential antidiabetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
